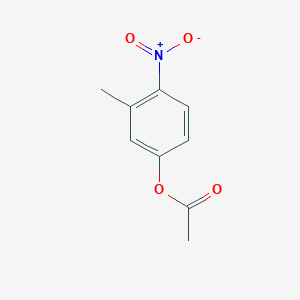

3-Methyl-4-nitrophenyl acetate

Description

Significance of Nitrophenyl Esters as Probes and Intermediates

Nitrophenyl esters, a subset of substituted phenyl acetates, are particularly significant in biochemical and chemical research. The nitro group, being strongly electron-withdrawing, renders the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is harnessed in several ways:

Enzyme Assays: Nitrophenyl esters, such as p-nitrophenyl acetate (B1210297) (4-NPA), are widely used as chromogenic substrates for various hydrolytic enzymes like esterases, lipases, and proteases. lookchem.com The enzymatic hydrolysis of these esters releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, allowing for the determination of enzyme activity. nih.gov This method is valued for its simplicity and suitability for high-throughput screening.

Peptide Synthesis: Activated esters, including nitrophenyl esters, have been instrumental in peptide bond formation. thieme-connect.comthieme-connect.com The high reactivity of the ester facilitates the aminolysis reaction with an amino acid or peptide, forming a new peptide bond under mild conditions. thieme-connect.com 4-Nitrophenyl activated esters have been shown to be superior synthons for the indirect radiofluorination of biomolecules. rsc.org

Chemical Synthesis: The reactivity of nitrophenyl esters makes them useful as acylating agents and intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. a2bchem.comsolubilityofthings.comontosight.ai

Research Trajectories for Aromatic Acetate Esters

The research landscape for aromatic acetate esters is broad and dynamic. Key areas of investigation include:

Flavor and Fragrance Chemistry: Many aromatic esters are responsible for the natural aromas of fruits and flowers. bohrium.comresearchgate.net Research in this area focuses on both the isolation and characterization of these natural esters and the development of synthetic routes, often employing enzymatic catalysis, to produce them for the food, cosmetic, and pharmaceutical industries. bohrium.comresearchgate.net

Biocatalysis: The use of enzymes, particularly lipases, for the synthesis of aromatic esters is a significant research trend. bohrium.comresearchgate.net Biocatalytic methods are often favored for their high selectivity and environmentally friendly reaction conditions. researchgate.net

Materials Science: Aromatic esters can serve as building blocks for the synthesis of specialty chemicals and materials. solubilityofthings.com Their properties can be tuned by altering the substituents on the aromatic ring.

Structural Context of 3-Methyl-4-nitrophenyl Acetate within Chemical Synthesis and Reactivity Studies

This compound, with its methyl and nitro substituents on the phenyl ring, presents a unique combination of steric and electronic features. The nitro group at the para position strongly activates the ester for nucleophilic attack, similar to other p-nitrophenyl esters. The methyl group at the meta position introduces a steric and electronic perturbation that can influence its reactivity and interaction with biological targets.

The synthesis of this compound typically involves the esterification of 3-methyl-4-nitrophenol (B363926). This precursor can be prepared by the nitration of m-cresol (B1676322). chemicalbook.com The compound itself can serve as an intermediate in the synthesis of other molecules, such as the insecticide Fenitrothion (B1672510). Its structure makes it a valuable tool for studying the effects of substitution on the reactivity of nitrophenyl esters and as a potential probe in biochemical systems.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 79139-40-5 | sigmaaldrich.com |

| Molecular Formula | C9H9NO4 | sigmaaldrich.com |

| Molecular Weight | 195.17 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(3-methyl-4-nitrophenyl) acetate |

InChI |

InChI=1S/C9H9NO4/c1-6-5-8(14-7(2)11)3-4-9(6)10(12)13/h3-5H,1-2H3 |

InChI Key |

ZANBTPPDVPZODR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Esterification Routes

The most straightforward method for synthesizing 3-methyl-4-nitrophenyl acetate (B1210297) is the direct esterification of 3-methyl-4-nitrophenol (B363926). This precursor is a critical intermediate in the production of various chemicals, including the organophosphate insecticide Fenitrothion (B1672510). researchgate.net The esterification is typically accomplished by reacting the phenolic hydroxyl group with an acetylating agent.

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride (B1165640). The reaction with acetyl chloride is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an anhydrous solvent. scholaris.ca The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Alternatively, using acetic anhydride may require an acid catalyst or simply heating the reactants. The esterification of a related compound, 4-nitrophenol (B140041), with acetic anhydride is a known reaction that can occur during the synthesis of paracetamol. acs.org

| Acetylating Agent | Catalyst/Base | Typical Conditions | Reference Analogy |

| Acetyl Chloride | Triethylamine | Anhydrous Ether, Room Temperature | scholaris.ca |

| Acetic Anhydride | Acid catalyst (e.g., H₂SO₄) or Heat | Varies | acs.org |

| Acetic Anhydride | None (agitation) | Cooled, then Toluene extraction | environmentclearance.nic.in |

Precursor Nitration and Subsequent Esterification Approaches

An alternative synthetic strategy involves introducing the nitro group onto a precursor molecule that is subsequently esterified, or vice-versa. This approach typically starts with m-cresol (B1676322) or its acetate ester, m-cresyl acetate.

One pathway is the nitration of m-cresol to form 3-methyl-4-nitrophenol, which is then esterified as described in the direct esterification route. The nitration of cresols is a well-studied but complex process due to the formation of multiple isomers. core.ac.uk The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing, can lead to a mixture of products. However, reaction conditions can be tuned to favor the formation of 3-methyl-4-nitrophenol. core.ac.ukgoogle.com For instance, using silica (B1680970) gel-supported nitric acid has been shown to improve para-selectivity in the nitration of m-cresol. researchgate.netresearchgate.net

A second pathway involves first esterifying m-cresol to form m-cresyl acetate, followed by nitration. The nitration of this ester must be carefully controlled to achieve the desired regioselectivity. The acetyl group is also an ortho-, para-director, which can complicate the selective synthesis of the 4-nitro isomer. The nitration of similar substituted aromatic rings, such as 4-bromotoluene (B49008) in acetic anhydride, often results in the formation of acetate adducts, highlighting the interplay between nitration and acetylation reactions. cdnsciencepub.com

| Precursor | Reaction 1 | Reaction 2 | Key Challenge |

| m-Cresol | Nitration | Esterification | Controlling regioselectivity during nitration to favor the 4-nitro isomer over other isomers. core.ac.uk |

| m-Cresol | Esterification (to m-cresyl acetate) | Nitration | Achieving selective nitration at the 4-position of the m-cresyl acetate ring. |

Nucleophilic Substitution Strategies in Aryl Acetate Formation

The formation of aryl acetates via nucleophilic aromatic substitution (SNAr) is a less common but viable strategy, particularly for aromatic rings activated by strong electron-withdrawing groups. In the context of 3-methyl-4-nitrophenyl acetate, this would theoretically involve the displacement of a leaving group, such as a halide (F, Cl), from a suitably activated benzene (B151609) ring by an acetate nucleophile.

The generally accepted mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer intermediate, followed by the elimination of the leaving group. eijas.com For this reaction to be effective, the aromatic ring must be substituted with potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. The nitro group in the target molecule is a strong activating group. Therefore, a hypothetical precursor like 1-chloro-3-methyl-4-nitrobenzene could potentially react with an acetate salt (e.g., potassium acetate) under appropriate conditions to yield the desired product. The reactivity of activated halogenated rings in SNAr reactions is well-documented for various heterocyclic and aromatic systems. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. These principles can be applied to the synthesis of this compound, primarily by developing greener methods for the synthesis of its key precursor, 3-methyl-4-nitrophenol, and for the esterification step.

A notable green innovation is the sonochemical-assisted nitration of m-cresol using ferric nitrate (B79036) as the nitrating agent in a protic ionic liquid, triethylammonium (B8662869) nitrate (TEAN). This method avoids the use of hazardous concentrated acids like sulfuric and nitric acid. Furthermore, the ionic liquid can be recovered and reused for several cycles, minimizing waste.

For the esterification step, greener alternatives to traditional methods are available:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields, as demonstrated in the synthesis of related acetamides.

Biocatalysis: Enzymatic acylation using lipases, such as Candida antarctica Lipase (B570770) B, in non-aqueous media offers a highly selective and environmentally benign route. This approach avoids harsh reagents and byproducts but may require longer reaction times.

| Green Method | Step | Principle Applied | Advantage |

| Sonochemistry / Ionic Liquid | Nitration of m-cresol | Use of safer solvents and reagents; Recyclability. | Avoids hazardous acids; reduces waste. |

| Microwave-Assisted Synthesis | Esterification | Energy efficiency; Reduced reaction time. | Faster synthesis; potentially higher yields. |

| Biocatalysis (Lipase) | Esterification | Use of renewable feedstocks (enzymes); High selectivity. | Avoids toxic catalysts and byproducts. |

Derivatization and Analogue Synthesis via the Nitro and Methyl Groups

The functional groups of this compound—the nitro group, the methyl group, and the acetate ester—provide multiple sites for further chemical modification to produce a variety of derivatives and analogues.

Nitro Group Transformations: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation. This transformation yields 4-amino-3-methylphenyl acetate. The resulting aniline (B41778) derivative is a valuable intermediate for synthesizing dyes, pharmaceuticals, and other complex heterocyclic compounds. The biotransformation of the parent phenol (B47542) also yields the corresponding amino phenol, 4-amino-3-methylphenol (B1666317). researchgate.net

Methyl Group Transformations: While generally less reactive, the benzylic methyl group can undergo radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would produce 3-(bromomethyl)-4-nitrophenyl acetate, a versatile building block where the bromomethyl group can be subjected to various nucleophilic substitution reactions to introduce new functional groups.

Ester Group Transformations: The acetate ester can be easily hydrolyzed back to the parent phenol, 3-methyl-4-nitrophenol, under acidic or basic conditions. solubilityofthings.com This phenol is itself a key starting material, most notably for the synthesis of the pesticide Fenitrothion, which is O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate. google.com This hydrolysis allows the acetate to function as a protecting group for the phenol during other synthetic steps.

Mechanistic Investigations of Reactivity

Hydrolysis Pathways of 3-Methyl-4-nitrophenyl Acetate (B1210297)

The hydrolysis of esters like 3-methyl-4-nitrophenyl acetate, which results in the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acids or bases. The study of these pathways provides fundamental insights into reaction kinetics and the role of catalysts.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed ester hydrolysis generally proceeds via an A-2 mechanism, which is a bimolecular process. jcsp.org.pk The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, forming a tetrahedral intermediate. The subsequent transfer of a proton and elimination of the alcohol moiety regenerates the catalyst and yields the carboxylic acid and the corresponding alcohol. jcsp.org.pksemanticscholar.org

The rate of this reaction is influenced by the concentration of the acid. jcsp.org.pk Studies on related compounds have shown that the catalytic efficiency of different strong acids can vary, with an observed order of HCl > H2SO4 > HClO4 for the hydrolysis of N-(4-substitutedaryl) succinimides, which is characteristic of an A-2 mechanism. jcsp.org.pk The reaction rate can increase with acid concentration up to a certain point, after which it may decrease due to reduced water activity at very high acid concentrations. jcsp.org.pk

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of esters, also known as saponification, typically follows a BAC2 mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. niscpr.res.inviu.caepa.gov This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, resulting in the departure of the leaving group, which in this case is the 3-methyl-4-nitrophenoxide ion, and the formation of a carboxylic acid. niscpr.res.in An acid-base reaction then occurs, leading to the deprotonation of the carboxylic acid and the formation of the substituted phenol (B47542). niscpr.res.in The rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ion. viu.ca

Solvent Effects on Hydrolytic Reactivity

The solvent in which hydrolysis occurs plays a crucial role in the reaction's kinetics. For the related compound p-nitrophenyl acetate, studies have shown a significant solvent effect. The rate constants for its reaction with imidazole (B134444) were found to be approximately ten times larger in aqueous solution than in 96% ethanol. niscpr.res.in This is attributed to the better solvation of the initial state and less solvation of the transition state in the alcohol medium. niscpr.res.inresearchgate.net

The addition of organic cosolvents, such as dimethyl sulfoxide (B87167) (DMSO), to aqueous media can also influence the hydrolysis rate. For p-nitrophenyl alkanoates, the addition of DMSO increases the rate of basic hydrolysis. cdnsciencepub.com However, these rate increases are not solely due to the increased activity of the hydroxide ion, as the basicity of the medium rises more sharply than the rate constants. cdnsciencepub.com The effects of DMSO on ester hydrolysis rates are complex, involving changes in the solvation energies of the ester, the transition state, and the hydroxide ion. cdnsciencepub.com The magnitude of these changes can also vary with the structure of the ester. cdnsciencepub.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like this compound. This reaction involves the substitution of the leaving group (alkoxide) by a nucleophile. libretexts.org

Aminolysis Kinetics and Mechanism

The reaction of esters with amines, known as aminolysis, is a form of nucleophilic acyl substitution. Kinetic studies on the aminolysis of related p-nitrophenyl esters with various amines have provided insights into the reaction mechanism. For instance, the aminolysis of methyl 4-nitrophenyl thionocarbonate with secondary alicyclic amines in aqueous solution has been shown to proceed through a tetrahedral addition intermediate. nih.govacs.org The rate-determining step can vary depending on the specific amine and reaction conditions. nih.govacs.org

For the aminolysis of 4-nitrophenyl acetate with secondary alicyclic amines in acetonitrile (B52724) and ionic liquids, the reaction has been described to occur via a concerted mechanism. researchgate.net Brønsted-type correlations, which relate the reaction rate to the basicity of the nucleophile, are often used to elucidate the mechanism. A linear Brønsted plot with a slope (β) of 0.25 for the reaction of phenyl 4-nitrophenyl thionocarbonate suggests that the formation of the tetrahedral intermediate is the rate-determining step. nih.govacs.org In contrast, nonlinear Brønsted plots can indicate a change in the rate-determining step. acs.org

Reactions with Other Heteroatom Nucleophiles

Besides amines, other heteroatom nucleophiles can also participate in acyl substitution reactions with esters. The reactivity of various nucleophiles towards p-nitrophenyl acetate has been studied to understand the factors influencing nucleophilic reactivity. kinampark.com These studies often compare the reactivity of "normal" nucleophiles with "alpha-effect" nucleophiles, which contain a heteroatom with a lone pair of electrons adjacent to the nucleophilic atom and often exhibit enhanced reactivity. koreascience.kr

For example, the reactions of p-nitrophenyl acetate with hydroxamate ions have been investigated in different solvent mixtures. researchgate.net The reactivity of these nucleophiles depends on factors such as their basicity (pKa), solvation effects, and the alpha-effect. researchgate.net Reactions with thiolate ions have also been explored, with studies on [aryloxy(phenyl)carbene]pentacarbonylchromium(0) complexes showing reactions with thiolate ions. acs.org Furthermore, the reaction of p-nitrophenyl acetate with the hydroxylamine (B1172632) has been a subject of interest, with evidence suggesting that the reaction can be catalyzed by a second molecule of hydroxylamine, acting as a general base. arkat-usa.org

Catalytic Influences on Reaction Rates and Selectivity

The reactivity of this compound, a derivative of the widely studied p-nitrophenyl acetate, is significantly influenced by catalysts. These agents can dramatically accelerate reaction rates, such as ester cleavage (hydrolysis) or acyl transfer, by providing alternative, lower-energy reaction pathways. The catalytic strategies employed often involve either non-metal organic molecules (organocatalysis) or metal ions, each exhibiting distinct mechanisms to enhance the lability of the ester bond.

Organocatalysis in Ester Reactivity

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of nitrophenyl esters like this compound, organocatalysts are particularly effective in promoting acyl transfer and hydrolysis reactions. The primary mechanisms involve nucleophilic catalysis and general base catalysis.

More complex organocatalytic systems have also been developed. Bifunctional thiourea (B124793) catalysts, for example, have been found to be effective in promoting asymmetric Michael/acyl transfer reactions involving α-nitroketones and other substrates. nih.gov In many organocatalytic acyl transfer reactions, α,β-unsaturated acyl ammonium (B1175870) species are generated as reactive intermediates. rsc.orgresearchgate.net The strategy often relies on an "aryloxide facilitated catalyst turnover," where electron-deficient aryl esters, such as p-nitrophenyl esters, are ideal precursors because the resulting aryloxide is a good leaving group and can facilitate the regeneration of the catalyst. rsc.org

The efficiency of these catalysts is not always directly correlated with their basicity (pKₐ), indicating that other factors like steric hindrance and the potential for bifunctional catalysis play crucial roles. cdnsciencepub.comcdnsciencepub.com The solvent environment is also critical; for instance, the reaction of p-nitrophenyl acetate with imidazole is about ten times faster in water than in ethanol, which is attributed to differences in the solvation of the initial and transition states. niscpr.res.in

Metal-Ion Catalysis of Ester Cleavage

Metal ions and their complexes are potent catalysts for the cleavage of ester bonds, including that of this compound. They function as Lewis acids, activating the substrate or a nucleophile to facilitate the reaction. The hydrolysis of p-nitrophenyl acetate (PNPA), a close analogue, has been extensively studied with various metal complexes, providing insight into the mechanisms applicable to its 3-methyl derivative.

The catalytic role of metal ions in ester hydrolysis can involve several mechanisms: activation of the ester's carbonyl group, activation of a leaving group, or delivering a metal-bound nucleophile (like hydroxide) for an intracomplex attack. wur.nl Zinc(II), nickel(II), cobalt(II), and cadmium(II) complexes have demonstrated significant catalytic activity. tandfonline.comfigshare.comacs.org

For example, Zn(II) and Co(II) complexes with the tripodal ligand N,N′-bis(2-quinolinylmethyl)amantadine have been synthesized and shown to catalyze the hydrolytic cleavage of p-nitrophenyl acetate. tandfonline.comfigshare.com The catalytic activity of these complexes is pH-dependent, with second-order rate constants increasing exponentially as pH rises from 7.50 to 10.00. tandfonline.comfigshare.com In one study, the Co(II) complex exhibited particularly potent catalytic activity. tandfonline.comfigshare.com

Similarly, zinc(II) and cadmium(II) complexes featuring a tridentate oximate ligand are highly reactive, cleaving 4-nitrophenyl acetate at rates orders of magnitude faster than free oximate anions. nih.govresearchgate.net Kinetic studies revealed that with these metal complexes, the rate-determining step shifts from the initial nucleophilic attack to the expulsion of the phenolate (B1203915) leaving group. nih.gov The catalytically active species can vary, including forms like [Cd(Ox)]⁺, [Zn(Ox)(OH)], and [Zn(Ox)(OH)₂]⁻. nih.gov Nickel(II) complexes with lipophilic 2-pyridineketoximes have also been shown to be powerful catalysts, accelerating the cleavage of p-nitrophenyl acetate via nucleophilic attack of the oximate on the carbonyl carbon to form a transient acylated oxime intermediate. acs.org

The table below summarizes the catalytic efficiency of various metal complexes in the hydrolysis of p-nitrophenyl acetate (PNPA), a proxy for this compound.

| Catalyst System | Metal Ion | Ligand | Conditions | Observed Rate Constant / Efficiency | Reference |

|---|---|---|---|---|---|

| [Co(bqad)Cl₂] | Co(II) | N,N′-bis(2-quinolinylmethyl)amantadine (bqad) | pH 7.50–10.00, 298 K | Potent catalytic activity, rate increases with pH | tandfonline.comfigshare.com |

| [Zn(bqad)Cl₂] | Zn(II) | N,N′-bis(2-quinolinylmethyl)amantadine (bqad) | pH 7.50–10.00, 298 K | Catalytically active, rate increases with pH | tandfonline.comfigshare.com |

| [Cd(Ox)]⁺ | Cd(II) | Tridentate oxime (Ox) | Wide pH range | High reactivity, surpasses limiting reactivity of free oximate | nih.gov |

| [Zn(Ox)(OH)] | Zn(II) | Tridentate oxime (Ox) | Wide pH range | High reactivity, surpasses limiting reactivity of free oximate | nih.gov |

| Ni(II) Complex | Ni(II) | Lipophilic 2-pyridineketoximes | Comicelles with CTABr, low pH | Strongly accelerates cleavage | acs.org |

| (PATH)ZnOH | Zn(II) | 2-methyl-1-[methyl(2-pyridin-2-ylethyl)amino]propane-2-thiolate (PATH) | pH-dependent, 25 °C | k"max = 0.089 M⁻¹ s⁻¹ | nih.gov |

Quantum Chemical Analysis of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the reaction mechanisms of this compound at an atomic level. These computational studies allow for the characterization of transient species like reaction intermediates and transition states, which are often difficult to observe experimentally.

For the hydrolysis or aminolysis of nitrophenyl esters, calculations help to elucidate the structure and energetics of the reaction pathway. Studies on the alkaline hydrolysis of p-nitrophenyl acetate suggest that the reaction proceeds through a stepwise mechanism involving a tetrahedral addition intermediate. niscpr.res.inscholaris.ca The nucleophile (e.g., a hydroxide ion) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate then collapses, expelling the nitrophenoxide leaving group. niscpr.res.in

Computational analyses have been used to model the transition states of these reactions. For the hydrolysis of p-nitrophenyl trifluoroacetate, calculations showed that the transition state could be stabilized by a ring of several water molecules, lowering the activation energy. mdpi.com Similarly, in the aminolysis of methyl acetate catalyzed by an adenine (B156593) anion (a model for ribosomal peptide synthesis), DFT calculations mapped out a multi-step pathway involving several transition states and intermediates. acs.org The calculations revealed a tetrahedral intermediate formed after the initial nucleophilic attack, followed by a transition state for proton transfer and another for the collapse of the intermediate to products. acs.org

Kinetic isotope effect (KIE) studies, often interpreted with the aid of quantum chemical modeling, are powerful tools for probing transition state structures. usu.eduresearchgate.net For acyl transfer reactions of p-nitrophenyl acetate with various nucleophiles, measuring isotope effects at the carbonyl oxygen, leaving group oxygen, and acetyl group has provided detailed pictures of the transition states. usu.edu For instance, reactions with oxyanion nucleophiles proceed through a concerted process with a transition state where bond fission to the leaving group is well-advanced. usu.eduresearchgate.net In contrast, reactions with thiolate nucleophiles exhibit a different transition state structure, characterized by a greater loss of the carbonyl π-bond. usu.eduresearchgate.net These findings highlight that the nature of the nucleophile significantly alters the structure of the transition state.

The table below presents selected kinetic isotope effect data for the acyl transfer reactions of p-nitrophenyl acetate (PNPA), which informs the understanding of transition state structures.

| Nucleophile Type | Isotope Effect | Typical Value | Implication for Transition State | Reference |

|---|---|---|---|---|

| Oxyanions (e.g., phenolate) | ¹⁸kcarbonyl | 1.0039 - 1.0058 | Partial loss of C=O double bond character | usu.edu |

| Oxyanions (e.g., phenolate) | ¹⁸klg | 1.0182 - 1.0210 | Significant C-O bond cleavage to the leaving group | usu.edu |

| Thiolates (e.g., mercaptoethanol anion) | ¹⁸kcarbonyl | 1.0117 - 1.0119 | Greater loss of C=O double bond character than with oxyanions | usu.edu |

| Thiolates (e.g., mercaptoethanol anion) | ¹⁸klg | 1.0172 - 1.0219 | Significant C-O bond cleavage to the leaving group | usu.edu |

| Methoxyethylamine | ¹⁸klg | 1.0330 | Bond fission to the leaving group is well advanced | usu.edu |

Applications As a Research Probe and Chemical Building Block

Utilization in Enzymatic Hydrolysis Studies

3-Methyl-4-nitrophenyl acetate (B1210297) serves as a chromogenic substrate in enzymatic assays. The hydrolysis of the ester bond by enzymes like esterases and lipases releases 3-methyl-4-nitrophenol (B363926), a yellow-colored compound that can be quantified spectrophotometrically. This property allows for the continuous monitoring of enzyme activity.

The structure of 3-methyl-4-nitrophenyl acetate makes it a useful tool for probing the substrate specificity of various esterases and lipases. frontiersin.org While many studies utilize the closely related p-nitrophenyl acetate (pNPA) to assess the activity of these enzymes, the addition of a methyl group in the meta position on this compound can provide insights into the steric and electronic preferences of an enzyme's active site. frontiersin.orgnih.gov

For instance, a novel esterase, Tan410, isolated from a soil metagenomic library, showed a high preference for p-nitrophenyl esters with short acyl chains, particularly p-nitrophenyl acetate, indicating it is a carboxylesterase rather than a lipase (B570770). nih.gov Similarly, another study on an esterase from Bacillus licheniformis demonstrated the highest activity with p-nitrophenyl acetate compared to other p-nitrophenyl esters with longer acyl chains. openmicrobiologyjournal.com The substrate specificity of lipolytic enzymes is crucial, as esterases typically prefer esters with shorter acyl chains (less than 10 carbon atoms), while lipases favor those with longer chains. frontiersin.org The use of substrates like this compound helps in delineating these preferences and characterizing newly discovered enzymes.

Table 1: Substrate Specificity of Various Esterases using p-Nitrophenyl Esters

| Enzyme Source | Preferred Substrate | Reference |

|---|---|---|

| Soil Metagenomic Library (Tan410) | p-nitrophenyl acetate (C2) | nih.gov |

| Bacillus licheniformis | p-nitrophenyl acetate | openmicrobiologyjournal.com |

| Artificial Self-Assembling Peptide | Short-chain acyl p-nitrophenyl esters | frontiersin.org |

The hydrolysis of nitrophenyl esters, including this compound, is a widely used method for determining key kinetic parameters of enzyme-catalyzed reactions, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). mdpi.com These parameters provide quantitative measures of an enzyme's affinity for a substrate and its catalytic efficiency.

Table 2: Kinetic Parameters for HSA-Catalyzed Hydrolysis of 4-Nitrophenyl Acetate at 22.0 °C

| pH | Ks (M) | k+2 (s-1) | k+2/Ks (M-1s-1) | Reference |

|---|---|---|---|---|

| 7.5 | (4.8 ± 0.5) x 10-4 | (3.9 ± 0.4) x 10-1 | (8.1 ± 0.9) x 102 | torvergata.it |

Note: Data is for the related compound 4-nitrophenyl acetate.

The chromogenic nature of the hydrolysis product of this compound makes it an ideal substrate for the development and optimization of high-throughput enzymatic assays. lookchem.com The release of the nitrophenolate ion can be easily and continuously measured using a spectrophotometer, providing a simple and reliable method for quantifying enzyme activity. lookchem.comsemanticscholar.org

Assays using nitrophenyl acetates are frequently employed to screen for new enzymes, to study the effects of inhibitors, or to optimize reaction conditions such as pH and temperature. nih.govopenmicrobiologyjournal.com For instance, an assay based on the hydrolysis of 1.5 mol/L 4-nitrophenyl acetate was used to determine the activity of lipase for biodiesel synthesis. mdpi.com The simplicity and reproducibility of these assays make them valuable tools in various research and industrial applications, from studying the esterase activity of acetyl xylan (B1165943) esterases to evaluating the catalytic properties of inorganic complexes. lookchem.comresearchgate.net

Role in Organic Synthesis as a Reactive Intermediate

Beyond its use in enzymatic studies, this compound is a versatile building block in organic synthesis. The nitro and acetate groups offer multiple reaction pathways for the creation of more complex molecules.

The nitro group of this compound can be readily reduced to an amino group, providing a straightforward route to the synthesis of substituted anilines. The reduction of nitroarenes is a fundamental transformation in organic chemistry, and various methods have been developed to achieve this, including the use of reducing agents like hydrazine (B178648) hydrate (B1144303) with a catalyst. researchgate.net The resulting 4-amino-3-methylphenol (B1666317) is a valuable intermediate used in the synthesis of dyes and other chemicals. researchgate.net

Furthermore, the ester group can be hydrolyzed to yield 3-methyl-4-nitrophenol. This phenol (B47542) can then be used in various reactions, such as the synthesis of triarylmethanes, which are important pharmacophores and building blocks. rsc.orgnih.govrsc.org The ability to selectively transform either the nitro or the acetate group makes this compound a flexible precursor for a range of substituted anilines and phenols.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient strategies in organic synthesis. mdpi.comfrontiersin.org While direct examples of this compound in MCRs are not prevalent in the searched literature, its structural motifs are found in reactants used in such reactions. For instance, aldehydes containing a nitrophenyl group, such as 4-nitrobenzaldehyde, are common components in three-component reactions to generate highly functionalized molecules. mdpi.com

The reactive sites on this compound, including the activated aromatic ring and the ester carbonyl group, suggest its potential as a component in the design of novel MCRs to produce complex molecular architectures. For example, the core structure is present in starting materials for the synthesis of substituted 1H-pyrroles via a three-component domino reaction. rsc.org

Use in the Construction of Complex Molecular Architectures

The structural framework of this compound and its derivatives serves as a valuable starting point for the synthesis of more intricate molecules. The presence of the nitro group and the ester functionality allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Researchers utilize derivatives of this compound to construct complex heterocyclic systems, which are core structures in many pharmacologically active compounds. For instance, the related compound 3-methyl-4-nitrophenol is a precursor in the preparation of phosphorothioamidate analogues, which have been investigated for their antimalarial properties. chemicalbook.com Furthermore, the general class of pyrazole (B372694) derivatives, known for a wide range of biological activities, can be synthesized from precursors containing the nitrophenyl moiety. evitachem.com The synthesis of these complex structures often involves key reactions such as the reduction of the nitro group to an amine, which can then participate in cyclization reactions to form heterocyclic rings like pyrazoles or pyridines. evitachem.com

Another key application is in the synthesis of coordination compounds. The ligand 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione, synthesized from a precursor derived from a nitrophenyl structure, has been used to form a copper(II) complex. nih.gov Such metal complexes are of interest for their potential biological activities and unique physicochemical properties. The synthesis of these complex architectures relies on the strategic modification of the functional groups present in the 3-methyl-4-nitrophenyl core.

Table 1: Examples of Complex Molecules Synthesized from 3-Methyl-4-nitrophenyl Precursors

| Target Molecule Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Phosphorothioamidate analogues | Utilizes 3-methyl-4-nitrophenol as a key intermediate. chemicalbook.com | Antimalarial agents |

| Pyrazole derivatives | Involves cyclocondensation reactions of hydrazone intermediates derived from nitrophenyl compounds. evitachem.com | Pharmaceuticals, Anti-inflammatory drugs |

| Pyridine derivatives | Reduction of the nitro group to an amine, followed by ring-forming reactions. | Advanced materials, Pharmaceuticals |

Application in Mechanistic Organic Chemistry as a Model Substrate

The compound this compound, along with its close analogue p-nitrophenyl acetate (PNPA), serves as an important model substrate for studying the mechanisms of chemical and biochemical reactions, particularly ester hydrolysis. niscpr.res.in The key to its utility is the release of the 3-methyl-4-nitrophenolate ion upon cleavage of the ester bond. This ion is a chromophore, meaning it absorbs light strongly at a specific wavelength (around 400 nm), producing a distinct yellow color. This color change allows for the reaction progress to be monitored easily and accurately using a spectrophotometer.

This property is widely exploited in enzyme kinetics to measure the activity of hydrolytic enzymes like esterases and lipases. chemicalbook.com By measuring the rate of formation of the yellow product, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat). researchgate.net

Beyond enzyme assays, these substrates are used to elucidate fundamental reaction mechanisms. For example, studies on the hydrolysis of p-nitrophenyl acetate under various conditions (e.g., with different nucleophiles or in different solvents) have provided insights into whether a reaction proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. niscpr.res.inacs.org The electronic properties of the substrate can be systematically varied by introducing different substituents on the phenyl ring. The methyl group in this compound, for instance, alters the electronic nature compared to p-nitrophenyl acetate, allowing for comparative studies. Such studies help in understanding structure-reactivity relationships, often quantified through Hammett plots, which correlate reaction rates with substituent electronic effects. semanticscholar.org A study involving the symmetrical reaction where both the nucleophile and the leaving group were 3-methyl-4-nitrophenoxide demonstrated that the transition state has no significant phosphorylium ion character, pointing to a concerted reaction mechanism. researchgate.net

Table 2: Mechanistic Studies Utilizing Nitrophenyl Acetate Substrates

| Reaction Type | Information Gained | Analytical Technique |

|---|---|---|

| Enzymatic Hydrolysis | Enzyme activity, Kinetic parameters (K_m, k_cat). researchgate.net | Spectrophotometry |

| Base-catalyzed Hydrolysis | Reaction mechanism (stepwise vs. concerted), Role of solvent. niscpr.res.inacs.org | Spectrophotometry, Kinetic Isotope Effects |

| Aminolysis | Effect of amine structure on reactivity, Brønsted analysis. acs.org | Spectrophotometry |

Contributions to Analytical Method Development in Chemical Analysis

The chemical properties of this compound and its hydrolysis product, 3-methyl-4-nitrophenol (MNP), have been instrumental in the development of new analytical methods for environmental and biological monitoring. A significant application lies in assessing human exposure to the organophosphorus insecticide fenitrothion (B1672510), for which MNP is a specific urinary metabolite. nih.gov

A highly sensitive analytical method was established for the quantification of urinary MNP using gas chromatography-mass spectrometry (GC-MS). nih.gov This method allowed for the detection of MNP at very low concentrations (limit of detection of 0.3 µg/L), enabling the monitoring of exposure in both occupationally exposed individuals, such as pesticide sprayers, and the general population. nih.gov The development of this method provides a crucial tool for public health and occupational safety, allowing for accurate assessment of fenitrothion exposure. nih.gov

Furthermore, methods based on high-performance liquid chromatography (HPLC) with electrochemical detection have been developed for the simultaneous determination of various nitropesticides and their metabolites, including 3-methyl-4-nitrophenol, in water samples. researchgate.net These methods are valuable for environmental monitoring, as they can detect toxic compounds in river water without requiring a preconcentration step, offering excellent sensitivity and ease of use compared to other techniques. researchgate.netchromatographyonline.com The development of such robust and validated analytical methods is essential for ensuring the quality and reliability of data in environmental and toxicological studies. innovareacademics.inacs.org

Table 3: Analytical Methods Involving 3-Methyl-4-nitrophenol (MNP)

| Analytical Technique | Matrix | Analyte(s) | Purpose | Limit of Detection (LOD) |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | 3-Methyl-4-nitrophenol (MNP), p-nitrophenol (PNP) | Biological monitoring of fenitrothion exposure. nih.gov | 0.3 µg/L for MNP |

| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | River Water | 4-nitrophenol (B140041), 3-methyl-4-nitrophenol, and various nitropesticides. researchgate.net | Environmental monitoring of toxic pollutants. researchgate.net | Not specified |

Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of 3-methyl-4-nitrophenyl acetate (B1210297) is predicted to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would likely show three protons on the phenyl ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electron-donating methyl and acetate groups.

For a similar compound, 2-(3-methyl-4-nitrophenyl)acetic acid, the aromatic protons appear in the range of δ 7.37–7.74 ppm. The protons on the phenyl ring of 3-methyl-4-nitrophenyl acetate are expected in a comparable region. The proton ortho to the nitro group is expected to be the most downfield, followed by the proton ortho to the acetate group, and finally the proton ortho to the methyl group. The coupling constants (J-values) between adjacent aromatic protons would typically be in the range of 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling, providing information about their relative positions on the ring.

The methyl group attached to the phenyl ring is expected to produce a singlet at approximately δ 2.3-2.6 ppm. For instance, in 2-(3-methyl-4-nitrophenyl)acetic acid, this methyl signal is observed at δ 2.28 ppm. The methyl protons of the acetate group would also appear as a singlet, typically in the range of δ 2.1-2.4 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | Aromatic H (ortho to NO₂) |

| ~ 7.4 - 7.6 | dd | 1H | Aromatic H (ortho to methyl) |

| ~ 7.2 - 7.4 | d | 1H | Aromatic H (ortho to acetate) |

| ~ 2.4 | s | 3H | Ar-CH₃ |

| ~ 2.2 | s | 3H | OCOCH₃ |

Note: This is a predicted data table based on analogous compounds and general NMR principles.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon of the acetate group would be the most downfield signal, typically appearing around δ 168-172 ppm. The aromatic carbons would resonate in the range of δ 120-155 ppm, with the carbons attached to the nitro and acetate groups being the most deshielded. The carbon bearing the nitro group is expected around δ 145-150 ppm, and the carbon attached to the acetate oxygen would be in a similar downfield region. The methyl carbon of the acetate group would be found upfield, around δ 20-25 ppm, while the aromatic methyl carbon would also be in a similar region.

For comparison, in 2-(3-methyl-4-nitrophenyl)acetic acid, the carbonyl carbon is observed around δ 170 ppm and the nitro-group attached carbons are in the δ 140–150 ppm range.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | C=O (acetate) |

| ~ 152 | C-O (aromatic) |

| ~ 147 | C-NO₂ (aromatic) |

| ~ 135 | C-CH₃ (aromatic) |

| ~ 128 | CH (aromatic) |

| ~ 125 | CH (aromatic) |

| ~ 122 | CH (aromatic) |

| ~ 21 | Ar-CH₃ |

| ~ 20 | OCOCH₃ |

Note: This is a predicted data table based on analogous compounds and general NMR principles.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the ester and the nitro group.

The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group in the region of 1750-1735 cm⁻¹. The nitro group (NO₂) would exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1320 cm⁻¹. For the related compound 2-(3-methyl-4-nitrophenyl)acetic acid, these peaks are observed at 1718 cm⁻¹ (C=O) and 1526 cm⁻¹ (NO₂). Additionally, C-O stretching vibrations for the ester would be present in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching would appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ range.

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1745 | Strong | C=O Stretch (Ester) |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C Stretch |

| ~ 1530 | Strong | Asymmetric NO₂ Stretch |

| ~ 1350 | Strong | Symmetric NO₂ Stretch |

| ~ 1250 | Strong | C-O Stretch (Ester) |

Note: This is a predicted data table based on analogous compounds and general IR principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, with a molecular formula of C₉H₉NO₄, the exact mass is 195.0532 g/mol . chemsrc.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 195.

The fragmentation pattern would be characteristic of a nitroaromatic ester. Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment ion at m/z 152, or the loss of the entire acetate group. Another typical fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). For the related compound methyl 3-nitrophenylacetate, prominent fragments are observed at m/z 120 and 90. nih.gov

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

| 195 | [M]⁺ |

| 153 | [M - C₂H₂O]⁺ |

| 152 | [M - CH₃CO]⁺ |

| 149 | [M - NO₂]⁺ |

| 123 | [M - NO₂ - C₂H₂]⁺ |

| 108 | [M - CH₃CO - NO₂]⁺ |

Note: This is a predicted data table based on general mass spectrometry fragmentation patterns for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a nitrophenolic system. The presence of the conjugated π-system of the benzene (B151609) ring, extended by the nitro group, will give rise to π → π* transitions. The non-bonding electrons on the oxygen atoms of the acetate and nitro groups can also undergo n → π* transitions.

For nitrophenol derivatives, a strong absorption band is typically observed in the UV region. For example, 4-nitrophenol (B140041) shows a peak absorbance at 413 nm under basic conditions. emerginginvestigators.org The spectrum of this compound is expected to show a primary absorption maximum (λ_max) in the range of 250-300 nm, corresponding to the π → π* transition of the substituted benzene ring. A weaker n → π* transition might be observed at a longer wavelength. The exact position and intensity of the absorption bands are influenced by the solvent polarity.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Such studies provide precise information on molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate the crystal packing. While specific data for this compound is not available, analysis of closely related structures allows for a general discussion of the expected solid-state conformation and crystal packing.

General Molecular Conformation of Nitrophenyl Esters

Studies on various nitrophenyl esters reveal common structural features. The conformation of these molecules is largely determined by the relative orientations of the acetate and nitro groups with respect to the phenyl ring.

In the case of the related compound, 3-Hydroxy-4-nitrophenyl acetate, the acetate group is significantly twisted out of the plane of the aromatic ring, with a dihedral angle of 85.30 (3)°. iucr.org This non-planar conformation is a common feature in substituted phenyl acetates and is influenced by steric hindrance and electronic effects between the substituents. It is plausible that this compound would also adopt a conformation where the acetate group is not coplanar with the phenyl ring.

The nitro group in substituted nitrophenyl compounds generally exhibits a slight twist relative to the benzene ring to which it is attached. For instance, in 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the dihedral angle between the nitro group and the phenyl ring is 9.4 (3)°. iucr.org This slight deviation from coplanarity is a balance between resonance stabilization, which favors planarity, and steric interactions with adjacent substituents.

Expected Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. In many nitrophenyl derivatives, C—H···O hydrogen bonds are significant in stabilizing the crystal lattice. For example, in 4-Acetamido-3-nitrophenyl acetate, intermolecular C—H···O interactions link the molecules into chains. iucr.org Similar interactions involving the methyl, acetyl, and aromatic C-H donors and the nitro and carbonyl oxygen acceptors would be anticipated to play a role in the crystal packing of this compound.

Inference from Related Structures

To provide a more concrete, albeit inferred, picture, we can look at the crystallographic data of a similar molecule, 4-Acetamido-3-nitrophenyl acetate. iucr.org

| Compound | 4-Acetamido-3-nitrophenyl acetate iucr.org |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.859 (5) |

| b (Å) | 4.7060 (9) |

| c (Å) | 19.773 (4) |

| β (˚) | 108.67 (3) |

| V (ų) | 2191.4 (8) |

| Z | 8 |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Ground State Properties

Optimized Molecular Geometries and Electronic Structure

No published studies were found that report the optimized molecular geometry, bond lengths, bond angles, or electronic structure of 3-methyl-4-nitrophenyl acetate (B1210297) as determined by Density Functional Theory (DFT) calculations. Such calculations would provide valuable insights into the three-dimensional arrangement of the atoms and the distribution of electrons within the molecule, which are fundamental to understanding its chemical behavior.

Vibrational Frequency Analysis and Spectroscopic Correlations

A vibrational frequency analysis based on DFT calculations for 3-methyl-4-nitrophenyl acetate has not been reported. This type of analysis is crucial for interpreting experimental infrared (IR) and Raman spectra, as it allows for the assignment of specific vibrational modes to the observed spectral bands. Without these calculations, a definitive correlation between the molecular structure and its vibrational spectrum remains unestablished.

Molecular Dynamics Simulations of Intermolecular Interactions

There are no available reports of molecular dynamics (MD) simulations for this compound. MD simulations would be instrumental in understanding the non-covalent interactions between molecules of this compound in the condensed phase, as well as its interactions with solvent molecules. This information is key to predicting its physical properties, such as solubility and crystal packing.

Quantum Chemical Studies of Reaction Pathways and Energetics

Quantum chemical studies detailing the reaction pathways and energetics of this compound are absent from the scientific literature. Such studies, often employing methods like DFT, are essential for mapping out the mechanisms of chemical reactions involving this compound, identifying transition states, and calculating activation energies. This knowledge is fundamental for controlling and optimizing chemical syntheses and understanding its reactivity profile.

Prediction of Structure-Reactivity Relationships and Mechanistic Hypotheses

Due to the lack of the aforementioned computational data, no specific structure-reactivity relationships or detailed mechanistic hypotheses for this compound have been computationally predicted or validated. While general principles of organic chemistry can provide some indication of its reactivity, specific quantitative predictions derived from computational models are currently unavailable.

Emerging Research Frontiers and Future Prospects

Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems for the selective transformation of esters like 3-methyl-4-nitrophenyl acetate (B1210297) is a rapidly evolving field. Researchers are exploring a variety of approaches, from bio-inspired catalysts to advanced nanomaterials, to achieve high efficiency and selectivity in reactions such as hydrolysis and transesterification.

One promising area is the use of artificial enzymes, or synzymes, which mimic the catalytic activity of natural enzymes. For instance, self-assembling short peptides containing histidine residues have been shown to catalyze the hydrolysis of p-nitrophenyl esters. frontiersin.org These peptides form nanofibers where the histidine acts as the active site for ester hydrolysis. frontiersin.org The hydrophobic regions of these self-assembled structures also play a key role in substrate binding, demonstrating specificity for short-chain acid esters. frontiersin.org Similarly, molecularly imprinted polymers (MIPs) are being designed to create specific binding sites for target molecules. By using a template molecule that is structurally similar to the substrate, nanoparticles with tailored active sites can be produced. These "nanozymes" have shown the ability to hydrolyze nonactivated aryl esters at neutral pH through the cooperative action of functional groups that mimic the oxyanion hole and catalytic residues of serine proteases. nih.gov

Metallomicellar systems are another class of catalysts being investigated. A system containing cerium (III) ions, a macrocyclic polyamine ligand, and a surfactant like cetyltrimethylammonium bromide (CTAB) has demonstrated significant rate acceleration in the hydrolysis of bis(4-nitrophenyl) phosphate (B84403) ester, a related compound. tandfonline.com The catalytic activity is attributed to a mono-hydroxy complex of the ligand and cerium (III), with the micellar environment providing a concentrated reaction medium. tandfonline.com

Furthermore, isothioureas have been utilized as catalysts for the enantioselective addition of 4-nitrophenyl esters to iminium ions. st-andrews.ac.uk In this system, the 4-nitrophenoxide generated in situ facilitates catalyst turnover. st-andrews.ac.uk The choice of the counter-ion for the iminium ion has been shown to be crucial for achieving high yields and enantioselectivity. st-andrews.ac.uk

The following table summarizes some of the novel catalytic systems being explored for transformations of nitrophenyl esters:

| Catalyst Type | Example | Key Features | Relevant Reactions |

| Artificial Enzymes (Synzymes) | Histidine-bearing self-assembling peptides | Forms nanofibers with active histidine sites; substrate specificity. frontiersin.org | Hydrolysis of p-nitrophenyl esters. frontiersin.org |

| Molecularly Imprinted Polymers (MIPs) | Nanoparticles with thiourea (B124793) and pyridyl groups | Creates tailored active sites for specific substrates; hydrolyzes nonactivated esters at neutral pH. nih.gov | Selective hydrolysis of aryl esters. nih.gov |

| Metallomicelles | Cerium (III) with macrocyclic polyamine ligand in CTAB | High rate acceleration; active species is a metal-ligand complex. tandfonline.com | Hydrolysis of phosphate esters. tandfonline.com |

| Organocatalysts | Isothioureas | Enantioselective additions; in situ generation of a key intermediate. st-andrews.ac.uk | Addition of esters to iminium ions. st-andrews.ac.uk |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of reactions involving 3-methyl-4-nitrophenyl acetate and related compounds into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. mpg.de Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. acs.org

Automated synthesis platforms are being developed to enable the multistep synthesis of complex molecules in a continuous and automated fashion. These systems often rely on flow chemistry modules that can be reconfigured to perform different chemical transformations. mpg.de For example, a system has been developed that uses a robotic arm to select and connect different reactor modules, allowing for the automated synthesis of various pharmaceutical ingredients. mpg.de The principles demonstrated with model substrates like nitrophenyl acetates are being applied to the synthesis of key building blocks for active pharmaceutical ingredients (APIs). For instance, a telescoped continuous flow procedure for the acetylation and nitration of a substituted aniline (B41778) has been developed, highlighting the potential for safer and more efficient production of pharmaceutical intermediates. acs.org

The table below outlines the key aspects of integrating nitrophenyl ester reactions into modern synthesis platforms:

| Technology | Application to Nitrophenyl Esters | Advantages |

| Flow Chemistry | Model reaction (hydrolysis of 4-nitrophenyl acetate) to evaluate reactor performance and mass transfer. researchgate.netresearchgate.net | Enhanced heat and mass transfer, precise process control, improved safety, scalability. acs.org |

| Automated Synthesis | Principles from model reactions applied to multistep synthesis of complex molecules and APIs. mpg.deacs.org | Reduced manual operations, faster synthesis times, streamlined purification, potential for high-throughput screening. mpg.de |

| Sonochemistry in Flow | Ultrasound-assisted hydrolysis of p-nitrophenyl acetate in microreactors. researchgate.net | Increased reaction rates and yields through improved mixing and mass transfer. researchgate.net |

Exploration of Supramolecular Interactions with this compound

The study of supramolecular interactions involving this compound and related nitrophenyl esters is a burgeoning area of research, offering insights into molecular recognition, catalysis, and the design of novel materials. These non-covalent interactions, such as host-guest complexation and hydrogen bonding, can significantly influence the reactivity and properties of the ester.

A prominent example of host-guest chemistry involves cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Beta-cyclodextrin (β-CD) has been shown to form inclusion complexes with various p-nitrophenyl esters. nih.gov The nature of these interactions depends on the structure of the ester. For instance, both p-nitrophenyl groups of bis(p-nitrophenyl) succinate (B1194679) can enter the β-CD cavity, while for longer esters like the adipate (B1204190) and sebacate (B1225510) derivatives, the inclusion is partial or non-existent due to conformational differences. nih.gov These host-guest interactions can also influence the catalytic cleavage of nitrophenyl acetates. researchgate.netcdnsciencepub.com For example, the cleavage of m-nitrophenyl acetate by hydroxypropyl-β-cyclodextrin can be inhibited by aliphatic alcohols that compete for the cyclodextrin (B1172386) cavity. researchgate.netcdnsciencepub.com

Calixarenes, another class of macrocyclic host molecules, have also been investigated for their ability to catalyze the hydrolysis of nitrophenyl esters. acs.org The mechanism of catalysis can vary, potentially shifting from a simple deshielding effect to a more complex host-guest interaction depending on the specific calixarene (B151959) and substrate. acs.org

Supramolecular gels formed from self-assembling peptides can also create environments that catalyze the hydrolysis of 4-nitrophenyl acetate. nih.gov In these systems, the folded structure of the peptides creates fibrillar networks that can act as catalysts. nih.gov The catalytic activity can even be enhanced by "imprinting" the gel with the substrate, which preorganizes the catalytic amino acid residues for optimal activity. nih.gov

The table below highlights key supramolecular systems and their interactions with nitrophenyl esters:

| Supramolecular System | Type of Interaction | Effect on Nitrophenyl Ester |

| Cyclodextrins | Host-guest inclusion complexation. nih.gov | Catalysis or inhibition of hydrolysis depending on the specific system. researchgate.netcdnsciencepub.com |

| Calixarenes | Host-guest interactions. acs.org | Catalysis of hydrolysis. acs.org |

| Self-Assembling Peptides | Formation of catalytic fibrillar networks. nih.gov | Catalysis of hydrolysis. nih.gov |

| Di-iodo Aromatic Compounds | Iodo–nitro interactions and π–π stacking. researchgate.net | Formation of specific supramolecular structures in the solid state. researchgate.net |

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of 3-methyl-4-nitrophenol (B363926), the primary hydrolysis product of this compound and the insecticide fenitrothion (B1672510), are crucial for environmental monitoring and food safety. researchgate.netdss.go.th Consequently, a range of advanced analytical techniques have been developed for its trace analysis.

Chromatographic methods are the cornerstone of pesticide residue analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the determination of fenitrothion and its metabolites, including 3-methyl-4-nitrophenol. researchgate.net These techniques offer high sensitivity and selectivity, allowing for the analysis of complex matrices like river water. researchgate.net For instance, a liquid chromatography method with electrochemical detection has been successfully used for the simultaneous determination of various nitropesticides and their metabolites, including 3-methyl-4-nitrophenol, in river water samples without a preconcentration step. researchgate.net

Spectrophotometric methods are also widely used, particularly for monitoring enzyme kinetics where a chromogenic product is formed. The hydrolysis of p-nitrophenyl esters, including this compound, releases the corresponding nitrophenolate, which has a strong absorbance at a specific wavelength, making it easy to quantify. mdpi.comresearchgate.netdergipark.org.tr This principle is utilized in various assays for lipase (B570770) and esterase activity. mdpi.com Stopped-flow spectroscopy is a powerful technique for studying the pre-steady-state kinetics of enzymatic reactions involving nitrophenyl esters, allowing for the determination of kinetic parameters like rate constants. cam.ac.uk

Electrochemical methods offer a sensitive and often portable alternative for the detection of nitrophenols. researchgate.net These techniques are based on the electrochemical properties of the target analytes and can be adapted for on-site analysis. researchgate.net

The following table summarizes the key analytical techniques used for the trace analysis of 3-methyl-4-nitrophenol and related compounds:

| Analytical Technique | Principle | Application | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. researchgate.net | Determination of nitropesticides and metabolites in environmental samples. researchgate.net | High sensitivity, selectivity, and applicability to a wide range of compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. researchgate.net | Analysis of pesticide residues in various matrices. researchgate.net | Excellent separation efficiency and definitive compound identification. |

| Spectrophotometry | Measurement of light absorption by a chromogenic product. mdpi.com | Monitoring enzyme kinetics and activity assays. mdpi.comresearchgate.net | Simplicity, speed, and suitability for high-throughput screening. |

| Stopped-Flow Spectroscopy | Rapid mixing of reactants and monitoring of the initial reaction phase. cam.ac.uk | Studying pre-steady-state enzyme kinetics. cam.ac.uk | Provides detailed mechanistic insights into fast reactions. |

| Electrochemical Detection | Measurement of current or potential changes due to redox reactions of the analyte. researchgate.net | Trace analysis of electroactive compounds like nitrophenols. researchgate.net | High sensitivity, potential for miniaturization and on-site analysis. |

Theoretical Contributions to Understanding Substituted Aromatic Ester Chemistry

Theoretical and computational chemistry play a crucial role in deepening our understanding of the structure, reactivity, and reaction mechanisms of substituted aromatic esters like this compound. These methods provide valuable insights that complement experimental findings and guide the design of new molecules and reactions.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules. nih.gov It can be employed to calculate various properties, such as reaction barriers, transition state geometries, and the effects of substituents on reactivity. For example, theoretical studies have been conducted on the hydrolysis of nitrophenyl esters to elucidate the reaction mechanism and the role of catalysts. acs.org Computational studies can also predict the regioselectivity of electrophilic aromatic substitution reactions by calculating properties like Hirshfeld charges on the aromatic ring atoms. nih.gov

Molecular mechanics force fields are used to model the conformational preferences and intermolecular interactions of larger systems, such as host-guest complexes. acs.org These methods are particularly useful for studying the interactions between aromatic esters and macrocyclic hosts like cyclodextrins, helping to explain the observed binding affinities and catalytic effects. researchgate.net

Theoretical investigations have also been instrumental in understanding the reactivity of related compounds. For instance, computational studies on 4-substituted Hantzsch esters have been used to predict their ability to act as alkylation reagents by calculating the free energy of activation for the release of an alkyl radical. nih.gov These studies have shown that there is no simple correlation between the reactivity and the electronic or steric properties of the substituents, highlighting the importance of theoretical calculations in predicting chemical behavior. nih.gov

The table below provides an overview of the theoretical approaches and their contributions to the chemistry of substituted aromatic esters:

| Theoretical Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction barriers, and transition states. nih.govnih.gov | Understanding reaction mechanisms, substituent effects on reactivity, and regioselectivity. acs.orgnih.gov |

| Molecular Mechanics | Modeling of conformational preferences and intermolecular interactions in large systems. acs.org | Elucidating the nature of host-guest interactions and their influence on catalysis. researchgate.net |

| Computational Chemistry Studies | Investigation of the relationship between structure and reactivity in related compound classes. nih.gov | Predicting the reactivity of novel compounds and guiding the design of new synthetic methods. nih.gov |

| Hirshfeld Charge Analysis | Quantifying the charge distribution within a molecule. nih.gov | Predicting the sites of electrophilic attack in aromatic systems. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.